molecular formula C7H14O2 B6619455 2-(oxolan-3-yl)propan-1-ol CAS No. 1598182-86-5

2-(oxolan-3-yl)propan-1-ol

Cat. No.: B6619455
CAS No.: 1598182-86-5
M. Wt: 130.18 g/mol
InChI Key: IECBVGXHZXOYQC-UHFFFAOYSA-N
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Description

2-(Oxolan-3-yl)propan-1-ol is an organic compound with the molecular formula C7H14O2. It is a derivative of tetrahydrofuran, featuring a hydroxyl group and a propyl side chain. This compound is known for its antioxidative properties and is used in various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(oxolan-3-yl)propan-1-ol typically involves the reaction of tetrahydrofuran with propylene oxide under acidic or basic conditions. The reaction can be catalyzed by acids such as sulfuric acid or bases like sodium hydroxide. The reaction proceeds through the opening of the tetrahydrofuran ring and subsequent addition of the propyl group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The product is then purified through distillation or crystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-(Oxolan-3-yl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(Oxolan-3-yl)propan-1-ol is utilized in various scientific research fields:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in analytical chemistry.

    Biology: Investigated for its antioxidative properties and potential protective effects against oxidative stress.

    Medicine: Explored for its potential therapeutic applications due to its antioxidative activity.

    Industry: Used in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The antioxidative activity of 2-(oxolan-3-yl)propan-1-ol is attributed to its ability to inhibit the formation of lipid hydroperoxides and prevent protein denaturation. The compound interacts with reactive oxygen species (ROS) and neutralizes them, thereby protecting cells from oxidative damage. The molecular targets include phosphatidylethanolamine and other cellular lipids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Oxolan-3-yl)propan-1-ol is unique due to its specific antioxidative properties and its ability to form stable reaction products with ethanolamine. This makes it particularly useful in applications requiring high thermal stability and antioxidative activity .

Properties

IUPAC Name

2-(oxolan-3-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-6(4-8)7-2-3-9-5-7/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IECBVGXHZXOYQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1CCOC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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